tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Description
Chemical Structure and Properties
tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS: 1340494-62-3) is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,2-b]pyrrole core protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol), and it exhibits stereospecificity at the 3aS and 6aS positions . The Boc group enhances solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and stabilizes the amine during synthetic processes .
Synthesis
The compound is synthesized via multi-step protocols:
Reduction and Protection: Lithium borohydride reduces a tricarboxylate precursor, followed by Boc protection under mild conditions .
Cyclization: Methanesulfonyl chloride activates hydroxyl groups for intramolecular cyclization, yielding the bicyclic core .
Deprotection: Palladium-catalyzed hydrogenolysis removes benzyl protecting groups .
Applications It serves as a key intermediate in pharmaceuticals, notably for retinol-binding protein (RBP4) antagonists and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
Substituent Variations
Pharmacological Activity
- Benzotriazole Derivatives : Exhibit autotaxin (ATX) inhibition (IC₅₀: 10–100 nM) due to aromatic stacking interactions .
- Trifluoroacetyl Derivative : Improved metabolic stability in liver microsomes (t₁/₂ > 120 min) .
Key Research Findings
Solubility and Stability
- The Boc group in the parent compound confers moderate aqueous solubility (1–10 mM in DMSO) but requires storage at 2–8°C to prevent hydrolysis .
- Trifluoroacetyl derivatives show reduced solubility (<1 mM) due to hydrophobic effects but resist enzymatic degradation .
Structural-Activity Relationships (SAR)
- Boc Group : Essential for amine protection but limits membrane permeability due to steric bulk .
- Electron-Withdrawing Groups (e.g., trifluoroacetyl): Enhance metabolic stability but reduce solubility .
- Aromatic Substituents (e.g., benzyl, benzotriazole): Improve target engagement via π-π interactions but increase molecular weight .
Biological Activity
Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHNO
- Molar Mass : 212.29 g/mol
- CAS Number : 1340494-62-3
- Storage Conditions : 2-8°C, sealed and dry .
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, T-1106, a pyrazine derivative, demonstrated efficacy against yellow fever virus (YFV) in animal models. It was effective at doses as low as 32 mg/kg/day and significantly improved survival rates when administered post-infection .
Anticancer Activity
Several studies have explored the anticancer potential of pyrrole derivatives. For example, certain substituted pyrroles have shown significant inhibition of cancer cell growth in murine and human cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Cholinesterase Inhibition
Inhibition of cholinesterases is a promising strategy for treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported IC50 values indicating potent dual inhibition against both enzymes, suggesting therapeutic potential in cognitive disorders .
Study 1: Antiviral Efficacy
In a controlled study involving hamsters infected with YFV, T-1106 was administered at varying doses. The results indicated that treatment initiated four days post-infection still yielded significant survival benefits. This highlights the potential for similar compounds to be developed for therapeutic use against viral infections .
Study 2: Anticancer Activity in Cell Lines
A series of pyrrole derivatives were tested against various cancer cell lines. The results showed that certain compounds led to a reduction in cell viability by inducing apoptosis through caspase activation pathways. This suggests that modifications to the pyrrole structure can enhance anticancer activity .
Table 1: Biological Activity Overview
| Activity Type | Compound Tested | Effective Dose | Mechanism of Action |
|---|---|---|---|
| Antiviral | T-1106 | 32 mg/kg/day | Viral replication inhibition |
| Anticancer | Pyrrole Derivatives | Varies by compound | Induction of apoptosis via caspase activation |
| Cholinesterase Inhibition | Various Pyrroles | IC50 values < 1 µM | Inhibition of AChE and BChE |
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 212.29 g/mol |
| Boiling Point | Not available |
| Storage Conditions | 2-8°C, sealed |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, and how are key intermediates purified?
- Methodological Answer : The compound is typically synthesized via Boc protection of a bicyclic pyrrolidine precursor. For example, starting from (3aR,7aS)-hexahydroisoindole, Boc₂O is added at 0°C in CH₂Cl₂, followed by oxidation with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄ to form a ketone intermediate. Purification involves flash column chromatography (silica gel, ethyl acetate/hexane gradients) and Kugelrohr distillation for volatile intermediates . Key steps require strict temperature control (<25°C) to prevent epimerization.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and regioselectivity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 213.15 for C₁₁H₂₀N₂O₂) .
- HPLC with Chiral Columns : Enantiomeric excess (e.g., 99% ee) is determined using CHIRALCEL AD columns with n-hexane/i-PrOH mobile phases .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis to avoid racemization during Boc deprotection?
- Methodological Answer : Racemization often occurs during acidic Boc removal. To mitigate this:
- Use mild deprotection conditions (e.g., HCl in dioxane at 0°C instead of TFA) .
- Monitor reaction progress via chiral HPLC to detect early-stage racemization .
- Employ low-temperature (−78°C) lithiation for subsequent functionalization to preserve stereochemistry .
Q. What strategies resolve contradictions between computational predictions and experimental data in stereochemical assignments?
- Methodological Answer :
- X-ray Crystallography : Definitive stereochemical confirmation via single-crystal analysis (e.g., bicyclic puckering angles) .
- NOESY NMR : Correlates spatial proximity of protons to distinguish axial/equatorial substituents .
- Density Functional Theory (DFT) : Compare calculated vs. observed ¹³C NMR shifts to validate configurations .
Q. How should hygroscopic intermediates be handled to ensure reproducibility in multi-step syntheses?
- Methodological Answer :
- Store intermediates under inert gas (N₂/Ar) with molecular sieves (3Å) to prevent hydrolysis .
- Use anhydrous solvents (e.g., CH₂Cl₂ dried over CaH₂) for reactions involving moisture-sensitive reagents like Boc₂O .
- Monitor water content via Karl Fischer titration (<50 ppm) prior to critical steps .
Q. What methodological pitfalls arise when evaluating the biological activity of derivatives, and how are they addressed?
- Methodological Answer :
- False Positives in In Vitro Assays : Pre-filter compounds for colloidal aggregation using dynamic light scattering (DLS) .
- Metabolic Instability : Incubate derivatives with liver microsomes to identify labile sites (e.g., ester hydrolysis) and guide structural modifications .
- Off-Target Effects : Use counter-screens against related enzymes (e.g., autotaxin vs. phospholipase A₂) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
